S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate
Overview
Description
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of both benzothiazole and phenothiazine moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with phenothiazine derivatives under controlled conditions.
Knoevenagel condensation: This method involves the condensation of benzothiazole derivatives with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that combines benzothiazole, aldehydes, and urea or thiourea to form the desired product.
Microwave irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the target compound efficiently
Chemical Reactions Analysis
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity
Scientific Research Applications
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anti-tubercular agent, showing significant inhibitory activity against Mycobacterium tuberculosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and molecular docking studies.
Industrial Applications: It can be used in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate can be compared with other similar compounds such as:
S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate: This compound has a similar structure but with a benzoxazole moiety instead of benzothiazole.
Phenothiazine derivatives: These compounds share the phenothiazine core but differ in their substituents, leading to variations in their biological activities and applications
The uniqueness of this compound lies in its combined benzothiazole and phenothiazine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl) phenothiazine-10-carbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2OS3/c23-20(26-19-21-13-7-1-4-10-16(13)25-19)22-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)22/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFGWRYBAAQOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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